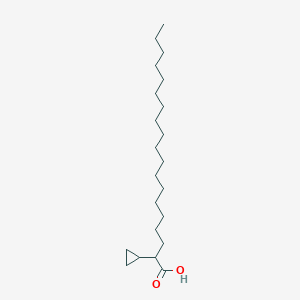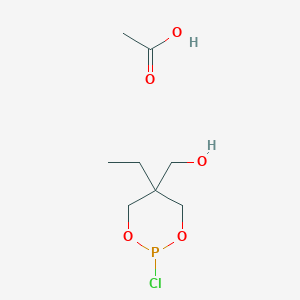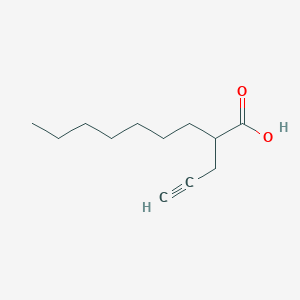
Nonanoic acid, 2-(2-propynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonanoic acid, 2-(2-propynyl)-: is an organic compound with the molecular formula C12H20O2 It is a derivative of nonanoic acid, featuring a propynyl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydroformylation of 1-octene: This process involves the hydroformylation of 1-octene to produce nonanal, which is then oxidized to nonanoic acid. The propynyl group can be introduced via a subsequent alkylation reaction.
Ozonolysis of Oleic Acid:
Industrial Production Methods:
Oxidation of Nonanal: Nonanal, derived from the hydroformylation of 1-octene, is oxidized to nonanoic acid. The propynyl group is then introduced through a controlled alkylation process.
Dimerization and Hydroesterification of 1,3-Butadiene: This method involves the dimerization and hydroesterification of 1,3-butadiene to produce a doubly unsaturated C9-ester, which is then hydrogenated to yield nonanoic acid. The propynyl group is added in a subsequent step.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Nonanoic acid, 2-(2-propynyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: This compound can be reduced using hydrogenation reactions, often employing catalysts like palladium on carbon, to yield saturated derivatives.
Substitution: The propynyl group allows for various substitution reactions, including halogenation and nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2), and nitrating agents like nitric acid (HNO3).
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives of nonanoic acid, 2-(2-propynyl)-.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its effects on cellular processes and metabolic pathways.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
- Evaluated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the production of plasticizers, which are added to plastics to increase flexibility.
- Used in the manufacture of esters for artificial flavorings and fragrances.
Mecanismo De Acción
Molecular Targets and Pathways:
- Nonanoic acid, 2-(2-propynyl)- exerts its effects by interacting with lipid bilayers, potentially causing destabilization and affecting membrane fluidity.
- It may also target specific enzymes and proteins, altering their activity and leading to various biochemical effects.
Comparación Con Compuestos Similares
Nonanoic Acid (Pelargonic Acid): A saturated fatty acid with similar industrial applications but lacks the propynyl group.
Octanoic Acid: Another medium-chain fatty acid with similar properties but shorter carbon chain length.
Decanoic Acid: A longer-chain fatty acid with similar chemical properties but different applications.
Uniqueness:
- The presence of the propynyl group in nonanoic acid, 2-(2-propynyl)-, imparts unique chemical reactivity and potential applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
178447-22-8 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
2-prop-2-ynylnonanoic acid |
InChI |
InChI=1S/C12H20O2/c1-3-5-6-7-8-10-11(9-4-2)12(13)14/h2,11H,3,5-10H2,1H3,(H,13,14) |
Clave InChI |
KWGUKRIKZAZNQA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CC#C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-lambda~5~-phosphane](/img/structure/B14276405.png)
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
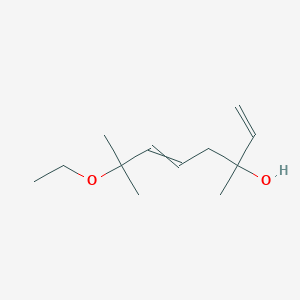

![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
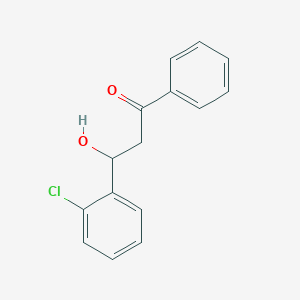

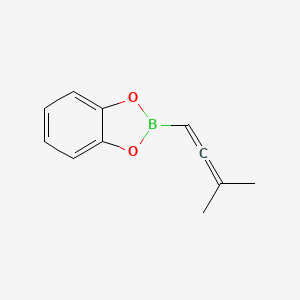
![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)
![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)


